B1578713 Beta-Amyloid (5-40)

Beta-Amyloid (5-40)

Cat. No.: B1578713
M. Wt: 3867.4
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-amyloid (Aβ) peptides are proteolytic fragments of the amyloid precursor protein (APP) and are central to Alzheimer’s disease (AD) pathology. Aβ(5-40) is a truncated isoform of the more extensively studied Aβ(1-40) and Aβ(1-42) peptides. While Aβ(1-40) and Aβ(1-42) are characterized by their aggregation into toxic oligomers and fibrils, Aβ(5-40) lacks the first four N-terminal residues (DAEF), which may alter its aggregation kinetics, solubility, and neurotoxic properties . This peptide is less commonly studied than its full-length counterparts but provides insights into how structural modifications influence amyloidogenicity and disease mechanisms.

Properties

Molecular Weight

3867.4

sequence

RHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Comparison with Similar Compounds

Aβ(1-40) vs. Aβ(5-40)

  • Aggregation Propensity : Aβ(1-40) forms β-sheet-rich fibrils more readily than Aβ(5-40), which may adopt alternative oligomeric states due to altered nucleation kinetics .

Aβ(1-42) vs. Aβ(5-40)

  • Aggregation Dynamics : Aβ(1-42) aggregates faster and forms more stable oligomers than Aβ(5-40), attributed to its two additional hydrophobic C-terminal residues (Ile-Ala) .
  • Pathological Relevance : Aβ(1-42) is a major component of amyloid plaques in AD brains, whereas Aβ(5-40) is less prevalent and may represent a clearance byproduct .

Asp7 Isoform of Aβ

The Asp7 isoform (Aβ with an aspartic acid substitution at position 7) shares structural similarities with Aβ(5-40) but exhibits distinct aggregation morphologies. Asp7 Aβ forms amorphous aggregates rather than fibrils, suggesting that minor sequence alterations can drastically alter amyloid behavior .

Functional Comparison with Non-Aβ Amyloidogenic Peptides

Tau Protein Aggregates

  • Structural Contrast : Tau aggregates form neurofibrillary tangles (NFTs) rich in β-sheets, similar to Aβ fibrils. However, tau lacks the hydrophobic core of Aβ, leading to different aggregation pathways .
  • Therapeutic Targeting : Compounds like TRV 101 inhibit both Aβ and tau oligomerization, but their efficacy varies due to structural differences in target proteins .

Prion Proteins

  • Aggregation Mechanism : Prions (e.g., PrP<sup>Sc</sup>) propagate via template-directed misfolding, whereas Aβ aggregation is concentration-dependent and driven by hydrophobic interactions .

Key Research Findings and Data

Table 1: Comparative Properties of Aβ Isoforms and Related Aggregates

Compound Length Aggregation Rate Toxicity (IC50, nM) Key Structural Feature
Aβ(1-42) 42 High 10–50 C-terminal hydrophobicity
Aβ(1-40) 40 Moderate 50–200 Soluble oligomers dominate
Aβ(5-40) 36 Low >500 Truncated N-terminal domain
Asp7 Aβ 40 Variable 100–300 Substitution at position 7
Tau 4R2 High 20–100 Microtubule-binding repeats

Data synthesized from .

Therapeutic Implications

  • Inhibitors : Thiophene and benzofuran derivatives show high binding affinity for Aβ(1-40/42) plaques (Kd = 3.9–1000 nM) but lower efficacy against Aβ(5-40) due to reduced hydrophobic surfaces .

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